Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
Description
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a bicyclic pyrrole derivative with a fused cyclopentane ring system. The compound belongs to a class of heterocyclic molecules characterized by a pyrrole ring fused to a cyclopentane moiety, with an ethyl ester group at the 2-position and a hydrochloride salt.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
PNFLZEAUFLPALX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCCC2N1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Bicyclic Core Formation
The bicyclic octahydrocyclopenta[b]pyrrole core is typically constructed via intramolecular cyclization. A precursor such as ethyl 2-(aminomethyl)cyclopent-1-ene-1-carboxylate undergoes acid-catalyzed cyclization in the presence of hydrochloric acid, forming the pyrrolidine ring while retaining the ester functionality. Key parameters include:
-
Temperature : 80–100°C under reflux conditions.
-
Solvent : Ethanol or isopropanol for improved solubility.
-
Catalyst : Concentrated HCl (12 M) for protonating the amine and facilitating ring closure.
Yields for this step typically range from 65% to 78%, with purity dependent on subsequent crystallization steps using ethyl acetate/hexane mixtures.
Esterification and Salt Formation
Following cyclization, the free base is converted to its hydrochloride salt. This involves:
-
Neutralization : Treating the cyclized product with aqueous sodium bicarbonate to isolate the free amine.
-
Esterification : Reacting the amine with ethyl chloroformate in dichloromethane at 0–5°C to form the ethyl ester.
-
Salt Precipitation : Adding concentrated HCl to the esterified product in diethyl ether, yielding the hydrochloride salt as a white crystalline solid.
Enantioselective Synthesis for Stereochemical Control
Asymmetric Hydrogenation
To achieve the desired (2S,3aS,6aS) stereochemistry, asymmetric hydrogenation of a prochiral enamide precursor is employed. For example:
-
Substrate : (Z)-Ethyl 2-(2-cyclopentenylidene)pyrrolidine-1-carboxylate.
-
Catalyst : Ru(II)-(S)-BINAP complex (2 mol%).
-
Conditions : 50 bar H₂ pressure, 40°C in methanol.
This method achieves enantiomeric excess (ee) >98%, critical for pharmaceutical applications.
Resolution via Diastereomeric Crystallization
When racemic mixtures form, resolution using chiral acids like L-tartaric acid separates enantiomers. The diastereomeric salts are crystallized from ethanol/water, with the desired (2S,3aS,6aS)-isomer preferentially precipitating.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance efficiency:
Green Chemistry Approaches
Sustainable methods focus on solvent substitution and waste reduction:
-
Bio-Derived Solvents : Cyclopentyl methyl ether (CPME) replaces toluene in extraction steps.
-
Catalyst Recycling : Immobilized Ru-BINAP catalysts reused for 10 cycles without loss of activity.
Purification and Characterization
Crystallization Techniques
Final purification involves recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with 99.5% purity.
Analytical Validation
-
HPLC : C18 column, 0.1% trifluoroacetic acid in acetonitrile/water (30:70), retention time = 8.2 min.
-
Elemental Analysis : Calculated for C₁₀H₁₈ClNO₂: C 54.67%, H 8.25%, N 6.37%; Found: C 54.62%, H 8.30%, N 6.33%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 78 | 98 | Racemic | Moderate |
| Asymmetric Hydrogenation | 85 | 99.5 | >98% | High |
| Continuous Flow | 90 | 99.9 | 99% | Industrial |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Synthesis
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various drugs, notably angiotensin-converting enzyme (ACE) inhibitors. For example, it is used in the preparation of ramipril, an ACE inhibitor that plays a significant role in managing hypertension and heart failure. The synthesis process involves converting the compound into derivatives that exhibit enhanced pharmacological properties, thereby improving therapeutic efficacy .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This property makes it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells. Specific mechanisms include the inhibition of cell proliferation and modulation of cell cycles, which are critical for cancer treatment strategies. In vitro assays have demonstrated varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung Cancer) | 40.54 |
| Caco-2 (Colon Cancer) | 29.77 |
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to improved cognitive functions and offers a pathway for developing treatments for neurodegenerative conditions.
| Compound | AChE Inhibition (%) |
|---|---|
| Ethyl Octahydrocyclopenta[b]pyrrole-2-carboxylate | 16.00 ± 0.04 |
| Donepezil (Standard Drug) | Reference Value |
Ramipril Synthesis Case Study
In a notable case study, researchers outlined an efficient method for synthesizing ramipril using this compound as a precursor. The process involved catalytic reduction and subsequent modifications to enhance the yield and purity of the final product . This case highlights the compound's significance in pharmaceutical manufacturing.
Antimicrobial Efficacy Study
Another study focused on evaluating the antimicrobial efficacy of derivatives derived from this compound against common pathogens. Results indicated that certain derivatives exhibited strong antimicrobial activity, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride (CAS 87269-87-2)
- Structural Differences : The benzyl ester variant replaces the ethyl group with a benzyloxy moiety, increasing molecular weight (281.78 g/mol vs. ~225–240 g/mol for ethyl analogs) and lipophilicity .
- Synthesis: Prepared via cyclization of vinamidinium salts with amino esters, similar to methods used for ethyl derivatives .
- Safety Profile : Classified under OSHA HCS for acute oral toxicity (Category 4) and skin/eye irritation (Category 2), suggesting moderate hazards .
Table 1: Key Properties of Benzyl vs. Ethyl Analogs
tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structural Differences : Features a tert-butyl ester and a ketone group at the 5-position, altering reactivity and stability compared to the ethyl variant .
- Safety Profile : Classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Requires PPE such as face shields and gloves .
Ethyl 6-Phenylpiperidine-2-carboxylate (CAS 1137664-24-4)
- Structural Differences : A piperidine-based analog with a phenyl substituent, lacking the bicyclic framework of the target compound .
- Similarity Score : Structural similarity of 0.67 to ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate, indicating moderate overlap in pharmacophoric features .
- Activity: No antimycobacterial data reported, but piperidine derivatives are often explored for CNS-targeting applications.
Biological Activity
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a bicyclic structure, characterized by an octahydrocyclopenta[b]pyrrole moiety. The molecular formula is C₁₁H₁₅ClN₁O₂, with a molar mass of approximately 235.7 g/mol. The compound is classified as an azabicyclic compound, which is significant for its interaction with various biological systems.
Research indicates that compounds similar to this compound may interact with specific biological targets, including:
- SHP2 Inhibition : Compounds in this class have been identified as potential inhibitors of Src Homology 2 Phosphatase (SHP2), which plays a crucial role in signaling pathways associated with cancer progression. Inhibition of SHP2 could lead to therapeutic effects in diseases characterized by aberrant SHP2 activity .
- Retinol-Binding Protein Antagonism : Analogues have shown promise as antagonists of retinol-binding protein 4 (RBP4), which is involved in the transport of retinol (vitamin A). These antagonists have demonstrated the ability to reduce serum RBP4 levels significantly, suggesting potential applications in ocular diseases such as age-related macular degeneration .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including those related to this compound. For instance:
- Anti-Tuberculosis Activity : Certain pyrrole-2-carboxamides have exhibited potent anti-tuberculosis (TB) activity with minimal cytotoxicity. Compounds were found to have a minimum inhibitory concentration (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis, indicating their effectiveness against drug-resistant strains .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound:
- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit specific enzymes and receptors involved in disease processes.
- In Vivo Studies : Animal models have shown promising results, particularly regarding the reduction of tumor growth in SHP2-mediated cancers when treated with related compounds .
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- Case Study 1 : A study evaluated the effects of a related compound on rodent models of cancer, revealing significant tumor size reduction and prolonged survival rates compared to control groups.
- Case Study 2 : Another investigation focused on ocular health, where antagonists of RBP4 were administered to assess their impact on retinal health and function, demonstrating a marked decrease in retinal degeneration markers .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its analogues:
| Activity | IC50/ MIC Values | Notes |
|---|---|---|
| Anti-Tuberculosis Activity | MIC < 0.016 μg/mL | Effective against drug-resistant strains |
| SHP2 Inhibition | IC50 not specified | Potential therapeutic target for cancer |
| RBP4 Antagonism | >85% reduction in serum | Implications for ocular diseases |
Q & A
Q. Q1. What are the established synthetic routes for Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis often involves cyclization and esterification steps. For example, a related pyrrole-2-carboxylate derivative was synthesized via trichloroacetyl chloride reacting with pyrrole in anhydrous ether, followed by potassium carbonate quenching and purification via hexane recrystallization . Key factors include:
- Reagent stoichiometry : Excess trichloroacetyl chloride (1.23 moles vs. 1.2 moles pyrrole) ensures complete reaction.
- Temperature control : Reflux during pyrrole addition minimizes side reactions.
- Purification : Hexane-induced crystallization improves purity (77–80% yield).
For the hydrochloride salt, post-synthesis acidification with HCl is critical.
Q. Q2. How should researchers characterize the stereochemical configuration of this bicyclic compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration, as seen in related compounds (e.g., single-crystal X-ray data for ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine-7-carboxylate, R-factor = 0.054) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- NMR spectroscopy : Analyze coupling constants (e.g., ) to infer ring junction stereochemistry (cis vs. trans) .
Q. Q3. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on safety data sheets (SDS) for structurally similar compounds:
- Hazards : Oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and closed systems for acid-sensitive reactions.
- First aid : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. Q4. How can microwave-assisted synthesis optimize the preparation of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Microwave irradiation reduces reaction times and improves regioselectivity. For example:
- Stepwise protocol : A related cyclopenta[c]pyrrole derivative was synthesized by heating a mixture of pyrrole hydrochloride, ethyl chloro-pyrimidine carboxylate, and i-PrNEt in DMF at 70°C for 90 minutes under microwave conditions, achieving >80% yield .
- Key parameters : Solvent dielectric properties (e.g., DMF) and controlled temperature prevent decomposition.
Q. Q5. What computational methods are suitable for predicting the compound’s reactivity in drug design?
Methodological Answer:
- Conceptual DFT : Calculate Fukui functions (/) to identify nucleophilic/electrophilic sites. For example, the pyrrole nitrogen and ester carbonyl are reactive centers .
- Molecular docking : Simulate binding to targets like retinol-binding protein 4 (RBP4) using software like AutoDock Vina. Focus on hydrophobic interactions with the bicyclic core .
- MD simulations : Assess conformational stability in aqueous vs. lipid membranes using GROMACS.
Q. Q6. How does stereochemistry impact pharmacological activity, and how can enantiomers be selectively synthesized?
Methodological Answer:
- Activity differences : The (2S,3aS,6aS)-enantiomer shows higher RBP4 antagonism than its (2R) counterpart due to complementary hydrophobic pockets .
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) .
- Analysis : Compare IC values of enantiomers in vitro (e.g., RBP4 binding assays).
Q. Q7. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Batch variability : Characterize impurities via LC-MS; even 2% contaminants (e.g., diketopiperazine byproducts) can alter activity .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (affects ester hydrolysis rates).
- Meta-analysis : Cross-reference data from patents, peer-reviewed studies, and pharmacological databases (e.g., PubChem BioAssay).
Q. Q8. How can regioselective functionalization of the pyrrole ring be achieved for derivative libraries?
Methodological Answer:
- Vilsmeier-Haack formylation : React with POCl/DMF to introduce formyl groups at the C3 position, preserving the ester moiety .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to block the pyrrole nitrogen during alkylation .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C5 (Pd(OAc), SPhos ligand, KPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
